molecular formula C26H29N5O3 B1680570 Revizinone CAS No. 133718-29-3

Revizinone

Cat. No. B1680570
M. Wt: 459.5 g/mol
InChI Key: VHDUUXNHZLBGHQ-XLVZBRSZSA-N
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Description

Revizinone is a novel selective phosphodiesterase (PDE) inhibitor . The IC50 value for PDE is 0.036 μm . It has a molecular weight of 459.54 and its molecular formula is C26H29N5O3 . The SMILES representation of its structure is O=C(N(C1CCCCC1)C)CO/N=C(C2=CC=CC=C2)/C3=CC4=C(N=C(NC(C5)=O)N5C4)C=C3 .


Molecular Structure Analysis

The molecular structure of Revizinone is represented by the SMILES string O=C(N(C1CCCCC1)C)CO/N=C(C2=CC=CC=C2)/C3=CC4=C(N=C(NC(C5)=O)N5C4)C=C3 . This representation provides information about the arrangement of atoms in the molecule and the types of bonds between them. Further analysis would involve examining the molecule’s geometry, bond lengths and angles, and electronic structure .


Chemical Reactions Analysis

The analysis of chemical reactions typically involves understanding the mechanisms by which a compound reacts with other substances. This includes identifying the reactants and products, the steps involved in the reaction, and the conditions under which the reaction occurs . Unfortunately, specific information on the chemical reactions involving Revizinone is not available.


Physical And Chemical Properties Analysis

Revizinone is a solid substance with a white to off-white color . It is soluble in DMSO . The lyophilized form should be stored at -20°C, in a desiccated environment. In lyophilized form, the chemical remains stable for 36 months .

Scientific Research Applications

Vasorelaxation Mechanisms

Revizinone, identified in Ziziphora clinopodioides Lam., has been studied for its vasorelaxation effects. In rat thoracic aorta, it induces relaxation independent of endothelial functioning. This effect is mediated by inhibiting extracellular Ca²⁺ influx through channels and opening voltage-dependent K⁺ channels (Sénéjoux et al., 2010).

Safety Evaluation

The safety aspects of Revizinone, especially regarding cytotoxicity, genotoxicity, and mutagenicity, have been assessed. An ethanolic extract showed dose-dependent cytotoxic and genotoxic effects on human lymphocytes, although no mutagenicity was observed in certain tests (Ahmadi et al., 2020).

Drug Discovery from Medicinal Plants

Revizinone, as part of medicinal plant research, contributes to drug discovery. Current approaches combine botanical, phytochemical, and molecular techniques, providing leads against various pharmacological targets including cancer and infectious diseases (Balunas & Kinghorn, 2005).

Pharmacological Modeling and Biostatistical Analysis

In the broader context of new drug development, pharmacological modeling and biostatistical analysis play a crucial role. This encompasses the evaluation of new drugs like Revizinone in clinical trials, addressing both efficacy and safety (Ananthakrishnan & Gona, 2010).

Anti-Inflammatory Properties

Revizinone, found in Ziziphora clinopodioides, exhibits significant anti-inflammatory properties. It's effective in models of chronic joint inflammation and acute inflammatory paw edema. Its mechanism may involve inhibition of autacoids (Shabbir et al., 2018).

Cytotoxic Activity

The cytotoxic activity of Revizinone has been investigated, revealing its potential against various cancer cell lines. Components like pulegone, menthol, and menthone in Revizinone could be responsible for its cytotoxic effects (Yousefbeyk et al., 2016).

Tumor Suppression

Studies have explored the anti-tumor effects of Revizinone, such as induction of apoptosis and autophagy in human non-small cell lung cancer cells. This suggests its potential as a therapeutic agent for cancer treatment (Lu et al., 2016).

Generation of Progenitor-Like Cells

Revizinone has been investigated for its ability to promote the generation of progenitor-like cells from lineage-committed cells, which could have implications for regenerative medicine and tissue repair (Saraiya et al., 2010).

Anti-Cancer Studies

In the broader context of oncology, Revizinone's components are part of ongoing research into effective and less toxic systemic therapies for cancers, including ovarian cancer (Markman, 2007).

Safety And Hazards

Handling Revizinone requires certain safety measures. It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended. In case of accidental exposure, immediate medical attention is required .

Future Directions

While specific future directions for Revizinone research are not available, generally, future research on a compound like Revizinone could involve exploring its potential therapeutic applications, studying its effects in different biological systems, and developing more efficient methods for its synthesis. Additionally, research could also focus on understanding its mechanism of action in greater detail and identifying potential side effects or risks associated with its use .

properties

IUPAC Name

N-cyclohexyl-N-methyl-2-[(E)-[(2-oxo-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-7-yl)-phenylmethylidene]amino]oxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N5O3/c1-30(21-10-6-3-7-11-21)24(33)17-34-29-25(18-8-4-2-5-9-18)19-12-13-22-20(14-19)15-31-16-23(32)28-26(31)27-22/h2,4-5,8-9,12-14,21H,3,6-7,10-11,15-17H2,1H3,(H,27,28,32)/b29-25+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHDUUXNHZLBGHQ-XLVZBRSZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)CON=C(C2=CC=CC=C2)C3=CC4=C(C=C3)N=C5NC(=O)CN5C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C1CCCCC1)C(=O)CO/N=C(\C2=CC=CC=C2)/C3=CC4=C(C=C3)N=C5NC(=O)CN5C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Revizinone

CAS RN

133718-29-3
Record name Revizinone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133718293
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name REVIZINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6208ZO6MLG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
AL Sharpley - Springer
… • Revizinone: a selective PDE-III inhibitor with potential in heart failure. Johnson and Johnson's revizinone [R … In addition, revizinone had no effect on normal action potentials, whereas …
Number of citations: 0 link.springer.com
W ML - Cardiology, 1992 - Springer
… Johnson & Johnson's phase I phosphodiesterase inhibitor (PDEI), revizinone [R 80122], has … The authors also report that in unpublished clinical studies of left heart failure, revizinone …
Number of citations: 0 link.springer.com
A Lochab, R Thareja, SD Gadre, R Saxena - ChemistrySelect, 2021 - Wiley Online Library
Drug development is a tedious, expensive and time consuming process that is accompanied with huge amount of uncertainty due to very low success rate using conventional methods. …
V Kumar, K Roy - In Silico Modeling of Drugs Against Coronaviruses …, 2021 - Springer
Corona virus disease 2019, known as COVID-19, is a type of viral infection, which may cause acute respiratory infection and severe pneumonia, for which there is no specific …
Number of citations: 5 link.springer.com
PP Renaut, P Durand, P Ratel - Synthesis, 2000 - thieme-connect.com
A first synthesis of 3, 9-dihydro-9-aryl-2H-[1, 2, 4]-oxadiazolo [3, 2-b] quinazolin-2-ones is described via the thermal cyclisation of ethyl-(4-aryl-3-oxido-2-quinazolinyl)-carbamates …
Number of citations: 3 www.thieme-connect.com
EB Re - 1987 - cdn.who.int
Notice is herebygiven that, in accordancewith paragraph 7of the Procedureforthe Selection of Becommended lnternational N'oiproprietary Names for Pharinaceutical Substances', tho …
Number of citations: 5 cdn.who.int
IPC Class, A USPC - 2013 - patentsencyclopedia.com
A nanochannel delivery device and method of manufacturing and use. The nanochannel delivery device comprises an inlet, an outlet, and a nanochannel. The nanochannel may be …
Number of citations: 0 www.patentsencyclopedia.com

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